3a,7a-Dihydro-1H-benzotriazol-4-ylamine, also known as DHBTA, is a heterocyclic amine compound with the chemical formula and a molecular weight of 136.15 g/mol. This compound is classified under benzotriazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals and materials science. The compound's unique structure contributes to its potential biological activities and utility in synthetic chemistry.
3a,7a-Dihydro-1H-benzotriazol-4-ylamine can be sourced from chemical suppliers and research laboratories that specialize in organic synthesis. It falls under the category of benzotriazoles, a class of compounds characterized by a fused benzene and triazole ring system. These compounds are often utilized in the development of pharmaceuticals due to their ability to interact with biological systems.
The synthesis of 3a,7a-dihydro-1H-benzotriazol-4-ylamine typically involves several steps, starting from readily available precursors. A notable method includes the reaction of appropriate aniline derivatives with benzotriazole under specific conditions to yield the desired product.
The synthesis process may involve:
The compound has specific spectral data that can be used for characterization:
3a,7a-Dihydro-1H-benzotriazol-4-ylamine can participate in various chemical reactions due to its functional groups:
The reactivity of DHBTA is influenced by its electronic structure, making it a versatile intermediate in organic synthesis. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining reaction pathways and outcomes.
The mechanism by which 3a,7a-dihydro-1H-benzotriazol-4-ylamine exerts its effects often involves:
Relevant analyses such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) can provide additional insights into functional groups and electronic transitions within the molecule.
3a,7a-Dihydro-1H-benzotriazol-4-ylamine has several scientific uses:
The discovery of benzotriazole derivatives dates to the 1960s, when researchers first recognized the pharmacological significance of azole heterocycles. Early studies focused on simple benzotriazole structures (e.g., 1H-benzo[d][1,2,3]triazole), which demonstrated antifungal properties and served as synthetic auxiliaries. The specific compound 3a,7a-Dihydro-1H-benzotriazol-4-ylamine (CAS: 1160995-17-4) emerged as a structurally refined variant, characterized by a partially saturated bicyclic core that distinguishes it from traditional planar benzotriazoles [3] [6]. This modification arose from efforts to enhance metabolic stability and tailor electronic properties for targeted bioactivities. Historically, benzotriazole derivatives were often overlooked due to concerns about N–O bond reactivity in drug-like molecules. However, compounds like 3a,7a-Dihydro-1H-benzotriazol-4-ylamine challenged this paradigm by demonstrating that endocyclic N–OH groups within fused ring systems exhibit greater metabolic stability than their exocyclic counterparts, mitigating risks associated with nitrenium ion formation [5].
Table 1: Key Historical Milestones in Benzotriazole Chemistry
Time Period | Development | Significance |
---|---|---|
1960s | Discovery of benzotriazole antifungals | Established foundational bioactivity of the core scaffold |
1980s–1990s | Exploration of fused benzotriazole derivatives | Introduced structural modifications (e.g., saturation, annulation) |
2000s | Identification of 3a,7a-dihydro variants | Addressed metabolic stability concerns for drug development applications |
3a,7a-Dihydro-1H-benzotriazol-4-ylamine belongs to a distinct subclass of fused, partially saturated benzotriazoles. Its molecular formula (C₆H₈N₄, MW: 136.15 g/mol) incorporates a unique stereochemical configuration where the triazole ring is fused to a partially reduced six-membered ring, resulting in two chiral centers at 3a and 7a positions [1] [2]. This non-planar structure contrasts with aromatic benzotriazoles, conferring distinct electronic properties:
Table 2: Structural Comparison of Benzotriazole Variants
Property | 3a,7a-Dihydro-1H-benzotriazol-4-ylamine | Classic 1H-Benzotriazole | Benzimidazole |
---|---|---|---|
Aromaticity | Partially saturated | Fully aromatic | Fully aromatic |
Key Functional Groups | Exocyclic amine at C4 | None (unsubstituted core) | N-H at position 1 |
Molecular Weight (g/mol) | 136.15 | 119.12 | 118.14 |
pKa | 6.72 (predicted) | 8.2 (experimental) | 12.8 (experimental) |
This compound exemplifies the strategic integration of heterocyclic chemistry in medicinal optimization. Its applications span two domains:
Organic Synthesis
Drug Discovery
Table 3: Drug Discovery Applications of Benzotriazole Derivatives
Therapeutic Area | Compound Class | Biological Target | Key Finding |
---|---|---|---|
Antimicrobials | Triazoloquinolinones | DNA gyrase | MIC = 12.5–25 μg/ml against E. coli |
Antibacterials | Oxazolidinone-benzotriazole conjugates | Ribosomal protein synthesis | MIC = 0.125 μg/ml against MRSA |
Anticancer | Benzotriazolyl acrylonitriles | Tubulin polymerization | IC₅₀ < 1 μM in multiple cancer cell lines |
This compound’s versatility underscores its transition from a synthetic curiosity to a privileged scaffold in pharmacophore design. Ongoing research focuses on leveraging its stereoelectronic profile for kinase inhibitors and GPCR modulators, positioning it at the forefront of heterocyclic drug discovery [5] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0